Einecs 275-519-0
Description
Historical and Theoretical Context of Ionic Amine-Carboxylic Acid Systems
The interaction between amines and carboxylic acids is a classic example of acid-base chemistry, forming the basis for a wide range of chemical and biological processes. cuny.edubritannica.com Historically, the study of these systems focused on the formation of salts and amides. cuny.eduacs.org Theoretically, their behavior is primarily described by the Brønsted-Lowry acid-base theory, wherein the carboxylic acid (R-COOH) donates a proton to the amine (R'-NH₂), resulting in the formation of a carboxylate anion (R-COO⁻) and an ammonium (B1175870) cation (R'-NH₃⁺). wikipedia.org
Modern theoretical studies, often employing quantum chemical methods like Density Functional Theory (DFT), provide deeper insights into these interactions. acs.orgresearchgate.net These computational approaches allow for the calculation of thermodynamic parameters for the formation of amine-acid clusters and help elucidate the complex potential energy surfaces of these reactions. acs.orgresearchgate.net Research has shown that in many systems, particularly in non-polar environments or at interfaces, the amine and carboxylic acid exist in dynamic equilibrium involving free molecules and various hydrogen-bonded complexes, in addition to the fully formed ionic pair. nih.govresearchgate.net
Table 2: Key Interactions in Amine-Carboxylic Acid Systems
| Interaction Type | Description | Significance |
|---|---|---|
| Proton Transfer | Donation of a proton (H⁺) from the carboxylic acid's -COOH group to the amine's nitrogen atom. wikipedia.org | Forms an ionic pair (carboxylate anion and ammonium cation), which is the primary interaction. nih.gov |
| Electrostatic Attraction | The attractive force between the negatively charged carboxylate ion (R-COO⁻) and the positively charged ammonium ion (R'-NH₃⁺). acs.org | Dictates the formation and stability of the resulting salt or complex. |
| Hydrogen Bonding | Non-covalent interaction between hydrogen atoms on the ammonium cation and oxygen atoms on the carboxylate anion, or between unreacted acid and amine molecules. researchgate.netmdpi.com | Contributes to the stability and structure of the complex, influencing physical properties like melting point and solubility. |
| Van der Waals Forces | Weak intermolecular forces between the non-polar alkyl or aryl chains (R and R') of the molecules. acs.orgnih.gov | Becomes significant for long-chain components, influencing self-assembly and packing in the solid or liquid state. |
Significance of Oleate (B1233923) Derivatives in Supramolecular Chemistry and Materials Science
Oleic acid and its derivatives (oleates) are of significant interest due to the unique combination of a hydrophilic carboxylate head group and a long, hydrophobic, and unsaturated alkyl tail. This amphiphilic nature makes oleates excellent building blocks in supramolecular chemistry and materials science. ontosight.aiacs.org
In supramolecular chemistry, oleates are known to self-assemble into a variety of organized structures such as micelles, vesicles, and liquid crystals when placed in appropriate solvents. rsc.orgresearchgate.net These assemblies are not static; their formation and morphology can be controlled by factors like pH and temperature. nih.govrsc.org Researchers have even created "smart" materials by incorporating photo-responsive molecules like azobenzene (B91143) into oleate assemblies, enabling the macroscopic motion of these structures to be controlled by light. rsc.orgrsc.org Furthermore, oleate-based supramolecular complexes with molecules like cyclodextrins have been used to create functional systems, such as for the phase transfer of nanoparticles from hydrophobic to aqueous media for biomedical applications. frontiersin.org
In materials science, oleate derivatives are used in a wide array of applications:
Nanoparticle Synthesis and Functionalization: Metal oleates serve as crucial precursors in the synthesis of various nanoparticles, including those made of iron oxide and cobalt-platinum alloys. iu.edursc.org The oleate complex decomposes at high temperatures to form the nanoparticles, with the oleate ligand simultaneously acting as a capping agent that controls particle growth and provides dispersibility in non-polar solvents. iu.edu Oleates are also used to passivate the surfaces of quantum dots, removing oxide layers and improving their photoluminescence quantum yield. mdpi.com
Liquid Crystals: Oleate derivatives have been synthesized to create liquid crystalline materials. mdpi.comnih.gov The long, flexible oleate chain, combined with a rigid molecular core, can lead to the formation of mesophases (like smectic phases) that are essential for applications in optoelectronics, such as liquid crystal displays (LCDs). mdpi.comresearchgate.net
Green Chemistry: Oleic acid is an abundant, renewable feedstock derived from natural fats and oils. researchgate.net Its use in creating complexes and derivatives aligns with the principles of green chemistry, providing a sustainable alternative to petroleum-based starting materials for producing surfactants, emulsifiers, and other functional materials. mdpi.comacs.org
Table 3: Selected Applications of Oleate Derivatives
| Field | Application | Scientific Finding |
|---|---|---|
| Materials Science | Surface passivation of InP quantum dots | Treatment with metal oleates removes surface oxides and improves photoluminescence quantum yield. mdpi.com |
| Materials Science | Precursor for iron oxide nanoparticle synthesis | The structure and thermal treatment of the iron oleate complex directly influence the size and properties of the resulting nanoparticles. iu.edu |
| Supramolecular Chemistry | Actuation of self-assemblies | Incorporating azobenzene derivatives into oleate assemblies allows for photo-controlled macroscopic motion, such as coiling and recoiling. rsc.orgrsc.org |
| Supramolecular Chemistry | Phase transfer of nanoparticles | Supramolecular assembly of amino-β-cyclodextrin mediated by surface oleate ligands enables the rapid transfer of nanoparticles to aqueous solutions for bioapplications. frontiersin.org |
| Optoelectronics | Liquid crystal materials | Oleate derivatives with azomethine cores exhibit stable smectogenic liquid crystal phases, with optical properties tunable by modifying the molecular structure. mdpi.comnih.gov |
Current Research Paradigms and Unaddressed Questions in Oleate Complex Chemistry
Current research continues to build on the foundational knowledge of oleate complexes, pushing into more sophisticated applications and seeking deeper mechanistic understanding. A dominant paradigm is the use of oleates and other fatty acids as versatile, bio-based platforms for creating advanced functional materials. acs.orgresearchgate.net This includes the design of complex nanostructures, stimuli-responsive systems, and novel catalysts. rsc.orgrsc.org The formal cross-coupling of amines and carboxylic acids to form new carbon-carbon bonds, rather than the traditional amide bond, represents a significant new direction in synthetic chemistry, expanding the utility of these abundant feedstocks. acs.org
Despite considerable progress, several key questions in the field remain open:
Mechanism of Self-Assembly: While it is known that fatty acids like oleate can form vesicles that act as protocell models, the precise mechanisms driving their growth and division, especially when powered by chemical energy, are not fully understood. researchgate.net
Surface Binding and Reactivity: The exact coordination mode of oleate ligands on the surfaces of different types of nanoparticles is still a subject of intense investigation. Answering this requires sophisticated analytical techniques, such as high-resolution solid-state NMR with isotopic labeling, to distinguish between ionic, monodentate, and bidentate binding modes. acs.orgmdpi.com
Enzymatic and Biological Pathways: The stability and kinetics of enzymes that interact with oleic acid, such as oleate hydratases, are challenging to study due to the low solubility of the substrate and product. nih.gov Overcoming these hurdles is crucial for establishing efficient industrial bioprocesses. nih.gov Similarly, the complete biosynthetic pathways for related endogenous molecules like oleamide (B13806) are still being elucidated. nih.gov
Interfacial Behavior: A complete theoretical and experimental picture of how mixed amine-carboxylic acid systems behave at interfaces, such as the air-water interface, is still developing. Understanding the balance of forces that leads to synergistic effects and the formation of organic-rich surfaces is critical for applications in areas like atmospheric science and formulation chemistry. nih.govacs.org
The N-Methylcyclohexylamine Oleate complex sits (B43327) within this rich and active area of research. Further studies on this and related systems will continue to advance our fundamental understanding of intermolecular forces and pave the way for the rational design of new materials with tailored properties.
Structure
3D Structure of Parent
Properties
CAS No. |
71486-46-9 |
|---|---|
Molecular Formula |
C25H49NO2 |
Molecular Weight |
395.7 g/mol |
IUPAC Name |
N-methylcyclohexanamine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C7H15N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-8-7-5-3-2-4-6-7/h9-10H,2-8,11-17H2,1H3,(H,19,20);7-8H,2-6H2,1H3/b10-9-; |
InChI Key |
MMSDHTYXEZJGBB-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CNC1CCCCC1 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CNC1CCCCC1 |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of N Methylcyclohexylamine Oleate and Analogues
Mechanistic Studies of Acid-Base Reaction Pathways in Oleate (B1233923) Formation
The formation of N-Methylcyclohexylamine Oleate is fundamentally an acid-base reaction between oleic acid, a carboxylic acid, and N-methylcyclohexylamine, a secondary amine. The reaction involves the transfer of a proton from the carboxylic acid group (-COOH) of oleic acid to the nitrogen atom of the amine group (-NH), resulting in the formation of a carboxylate anion (oleate) and an ammonium (B1175870) cation (N-methylcyclohexylammonium). google.comontosight.ai This exothermic reaction can often proceed without the need for external heat. google.com
The general mechanism can be represented as:
R-COOH + R'-NHCH₃ → [R-COO]⁻[R'-NH₂CH₃]⁺
Where R represents the hydrocarbon chain of oleic acid and R' represents the cyclohexyl group.
Studies on similar systems, such as the formation of metal oleates, indicate that the reaction is driven by the formation of a stable salt. acs.org Infrared spectroscopy can be a valuable tool to confirm the formation of the oleate salt by observing the characteristic stretches of the carboxylate group (COO⁻) and the disappearance of the O-H stretch from the carboxylic acid. nthu.edu.tw The adsorption of carboxylic acids on surfaces often involves an acid-base reaction, leading to the formation of a surface salt. acs.org
Investigation of Solvent Effects and Reaction Kinetics in Complex Synthesis
The choice of solvent can significantly influence the kinetics and outcome of chemical reactions. researchgate.netresearchgate.net In the synthesis of oleate complexes, the solvent's polarity and ability to solvate reactants, intermediates, and products play a crucial role. researchgate.netchemrxiv.org
For acid-catalyzed reactions, polar aprotic solvents have been shown to increase reaction rates compared to reactions in water. epfl.ch This is attributed to the solvent's ability to stabilize the transition state of the reaction. epfl.ch In the context of oleate synthesis, a non-polar or less polar solvent might be favored to facilitate the precipitation of the resulting salt, driving the equilibrium towards the product side.
The kinetics of similar esterification reactions have been shown to be dependent on the solvent's properties, such as its logP value (a measure of lipophilicity). nih.gov An increase in the solvent's hydrophobicity can lead to an enhanced esterification rate constant. nih.gov Ternary solvent systems, which can form nanophase-structured domains, can also be engineered to modulate reaction kinetics beyond the effects of bulk solvent properties like polarity. chemrxiv.org
Table 1: Effect of Solvent Polarity on Reaction Rates
| Solvent | Polarity | Expected Effect on Oleate Formation Rate |
| Hexane | Non-polar | May facilitate product precipitation, driving the reaction forward. researchgate.net |
| Ethanol | Polar Protic | Can solvate both reactants, but may also participate in side reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | May increase the reaction rate by stabilizing the transition state. epfl.ch |
| Water | Polar Protic | May not be ideal due to the low solubility of oleic acid. |
This table provides a qualitative prediction based on general principles of solvent effects on chemical reactions.
Exploration of Green Chemistry Principles in the Production of N-Methylcyclohexylamine Oleate
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of N-Methylcyclohexylamine Oleate can be evaluated through this lens.
Atom Economy : The direct acid-base reaction between oleic acid and N-methylcyclohexylamine has a high atom economy, as all atoms of the reactants are incorporated into the final product. acs.org
Safer Solvents and Auxiliaries : A key principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. acs.orgcinz.nz If a solvent is necessary, "switchable solvents" that can change their properties in response to a trigger (like temperature or CO₂) offer a promising avenue for easy product separation and solvent recycling. cinz.nz
Energy Efficiency : Conducting the synthesis at ambient temperature and pressure, which is often possible for this type of exothermic reaction, aligns with the principle of designing for energy efficiency. google.comacs.org
Renewable Feedstocks : Oleic acid is a fatty acid that can be derived from renewable plant and animal sources, contributing to the sustainability of the process.
Recent research has focused on developing green synthetic strategies for related compounds, such as iron phosphide (B1233454) nanoparticles, using iron-oleate complexes under mild solvothermal conditions, highlighting a move towards more sustainable chemical manufacturing. rsc.orgrsc.org
Catalytic Strategies for Selective and Efficient Synthesis of Oleate Complexes
While the direct synthesis of N-Methylcyclohexylamine Oleate is typically straightforward, catalytic methods can be employed for the synthesis of its analogues or for reactions where oleates are used as intermediates or ligands.
For instance, in the synthesis of metal phosphide nanoparticles, iron-oleate complexes have been used as precursors, where the oleate ligand plays a role in controlling the nanoparticle's properties. rsc.orgrsc.org The choice of metal precursor and reaction conditions allows for the selective synthesis of different phases of the final product. rsc.orgrsc.org
In the realm of olefin metathesis, ruthenium catalysts bearing N-heterocyclic carbene (NHC) ligands have shown high selectivity in the ethenolysis of methyl oleate. acs.org This demonstrates how catalytic strategies can be used to functionalize the oleate backbone. Furthermore, catalytic cross-metathesis offers a direct pathway to convert alkenes like methyl oleate into valuable alkenyl halides with high stereoselectivity. nih.gov
The synthesis of N-methylcyclohexylamine itself can be achieved through catalytic hydrogenation of methylaniline or from cyclohexanone (B45756) and methylamine (B109427) under hydrogenation conditions. chemicalbook.com Reductive aminases are also being explored for the synthesis of chiral amines like N-methylcyclohexylamine. acs.org
Table 2: Catalytic Approaches Relevant to Oleate Chemistry
| Catalytic System | Application | Key Findings |
| Ruthenium-NHC Catalysts | Ethenolysis of Methyl Oleate | High selectivity for kinetic ethenolysis products. acs.org |
| Molybdenum-based Catalysts | Cross-metathesis of Methyl Oleate | Direct synthesis of Z-alkenyl chlorides with high stereoselectivity. nih.gov |
| Iron-Oleate Complexes | Precursor for Nanoparticle Synthesis | Enables selective synthesis of different iron phosphide phases. rsc.orgrsc.org |
| Reductive Aminases | Synthesis of N-methylcyclohexylamine | Can produce chiral amines with high enantioselectivity. acs.org |
Computational Approaches for Predicting Reaction Intermediates and Transition States
Computational chemistry has become an invaluable tool for understanding reaction mechanisms and predicting the properties of molecules. rsc.org For the synthesis of N-Methylcyclohexylamine Oleate and its analogues, computational methods can provide insights into:
Reaction Pathways : Computational models can be used to map out the energy landscape of the reaction, identifying the most likely reaction pathways and the structures of intermediates and transition states. frontiersin.org
Solvent Effects : Theoretical methods, including quantum chemistry calculations and molecular dynamics simulations, can be applied to investigate the effect of different solvents on reaction kinetics and mechanisms. researchgate.net
Catalyst Design : Computational screening can accelerate the discovery of new catalysts by predicting their activity and selectivity for a given reaction. rsc.org
Structure Prediction : For more complex systems involving oleates, such as nanoparticles, computational structure prediction can help identify stable and synthesizable configurations. acs.org
Recent advances in machine learning and AI are further enhancing the predictive power of computational chemistry, enabling the exploration of vast chemical spaces and the prediction of novel reactions. cecam.orgmi-6.co.jp These approaches can be template-based, relying on known reaction patterns, or template-free, with the potential to discover entirely new chemical transformations. mi-6.co.jp
Sophisticated Spectroscopic and Structural Elucidation of N Methylcyclohexylamine Oleate Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. For N-Methylcyclohexylamine Oleate (B1233923), both ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of atoms in both the cation and anion.
In ¹H NMR spectroscopy, the proton signals for the N-methylcyclohexylammonium cation would be expected to show distinct chemical shifts. The protons on the carbon adjacent to the positively charged nitrogen would be deshielded, appearing at a downfield chemical shift, typically in the range of 2.5-3.5 ppm. The methyl group protons attached to the nitrogen would also exhibit a characteristic singlet in a similar region. The cyclohexyl ring protons would present a complex series of multiplets further upfield. The N-H proton itself would likely appear as a broad signal, the chemical shift of which would be highly dependent on the solvent and concentration.
For the oleate anion, the vinyl protons at the C9-C10 double bond would be readily identifiable in the region of 5.3-5.4 ppm. The long aliphatic chain would produce a large, overlapping signal for the many methylene (B1212753) (-CH₂) groups, typically around 1.2-1.4 ppm, with the terminal methyl (-CH₃) group appearing as a triplet around 0.9 ppm.
¹³C NMR spectroscopy would complement the proton data by providing the chemical shifts for each carbon atom. The carboxylate carbon of the oleate would be a key signal, expected in the downfield region of 175-185 ppm. The olefinic carbons would appear around 130 ppm. For the N-methylcyclohexylammonium cation, the carbon atom bonded to the nitrogen would be deshielded and appear in the 50-60 ppm range.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning all proton and carbon signals by revealing their coupling relationships.
Table 1: Predicted ¹H NMR Chemical Shifts for N-Methylcyclohexylamine Oleate
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Oleate Vinyl (-CH=CH-) | 5.3-5.4 | Multiplet |
| N-H | Variable (broad) | Singlet (broad) |
| N-CH (Cyclohexyl) | 2.5-3.5 | Multiplet |
| N-CH₃ | 2.5-3.5 | Singlet |
| Oleate Allylic (-CH₂-CH=) | ~2.0 | Multiplet |
| Cyclohexyl (-CH₂-) | 1.0-2.0 | Multiplets |
| Oleate Aliphatic (-CH₂-)n | 1.2-1.4 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for N-Methylcyclohexylamine Oleate
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| Oleate Carboxylate (-COO⁻) | 175-185 |
| Oleate Vinyl (-CH=CH-) | ~130 |
| N-CH (Cyclohexyl) | 50-60 |
| N-CH₃ | 30-40 |
| Oleate Aliphatic Chain | 20-35 |
Vibrational Spectroscopy (FTIR, Raman) for Probing Hydrogen Bonding and Ionic Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is exceptionally sensitive to the types of chemical bonds and intermolecular interactions present in a sample. For N-Methylcyclohexylamine Oleate, these techniques would be crucial for confirming the ionic nature of the compound and studying the hydrogen bonding environment.
In the FTIR spectrum, the most telling feature would be the absence of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the C=O stretching band of the dimerized acid (around 1710 cm⁻¹). In their place, strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) would be expected around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.
The N-H stretching vibrations of the N-methylcyclohexylammonium cation would appear as a broad band in the region of 3000-3300 cm⁻¹, indicative of hydrogen bonding with the carboxylate anion. The C-H stretching vibrations of the aliphatic chains and the cyclohexyl ring would be observed in the 2850-3000 cm⁻¹ region.
Raman spectroscopy would provide complementary information. The C=C stretching vibration of the oleate double bond, which is often weak in the IR spectrum, would show a strong signal around 1650 cm⁻¹. The C-C stretching vibrations of the long alkyl chain would also be prominent in the Raman spectrum, providing information about the conformational order of the chain.
Advanced Mass Spectrometry (MS) Techniques for Investigating Oligomeric Species and Clusters
Advanced mass spectrometry (MS) techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are powerful tools for analyzing the molecular weight and aggregation behavior of ionic compounds like N-Methylcyclohexylamine Oleate.
ESI-MS would be particularly well-suited for analyzing this salt from solution. In the positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the N-methylcyclohexylammonium cation at an m/z of 114.2. In the negative ion mode, the oleate anion would be detected at an m/z of 281.5.
A key application of advanced MS would be the investigation of non-covalent aggregates or clusters that may exist in solution or be formed during the ionization process. It would be possible to observe ions corresponding to clusters such as [(N-Methylcyclohexylamine Oleate) + H]⁺ or [(N-Methylcyclohexylamine Oleate) + Oleate]⁻. The presence and distribution of these clusters could provide insights into the self-assembly properties of the salt in solution. Tandem mass spectrometry (MS/MS) could be used to fragment the individual ions to confirm their structures.
Solid-State X-ray Diffraction for Crystallographic Characterization of Oleate Architectures
Solid-state X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For N-Methylcyclohexylamine Oleate, single-crystal XRD, if suitable crystals can be grown, would provide a wealth of information about its solid-state architecture.
The data from a single-crystal XRD experiment would reveal the exact bond lengths, bond angles, and torsion angles within both the N-methylcyclohexylammonium cation and the oleate anion. Crucially, it would elucidate the packing of these ions in the crystal lattice and provide a detailed picture of the hydrogen bonding network between the ammonium (B1175870) N-H groups and the carboxylate oxygen atoms.
In the absence of single crystals, powder XRD could be employed to characterize the crystalline form of the bulk material. The resulting diffraction pattern would be a fingerprint of the specific crystalline phase, and the positions of the diffraction peaks could be used to determine the unit cell parameters. For long-chain compounds like oleates, the low-angle region of the powder XRD pattern is particularly informative, as it contains reflections related to the lamellar packing of the long aliphatic chains.
Cryogenic Electron Microscopy (Cryo-EM) for Nanoscale Structural Insights in Self-Assembled Systems
N-Methylcyclohexylamine Oleate, as an amphiphilic salt, is expected to self-assemble into various nanoscale structures in aqueous or non-polar environments, such as micelles, vesicles, or liquid crystalline phases. Cryogenic Electron Microscopy (Cryo-EM) is a powerful technique for visualizing these delicate, solvated structures in a near-native state.
By rapidly freezing a thin film of a solution of N-Methylcyclohexylamine Oleate, the self-assembled structures can be preserved in vitreous ice and imaged with an electron microscope. Cryo-EM could reveal the morphology and dimensions of any aggregates formed. For example, it could distinguish between spherical micelles, elongated worm-like micelles, or bilayer vesicles. The high resolution of modern Cryo-EM could potentially even provide details about the packing of the molecules within these assemblies. This technique would be instrumental in understanding the supramolecular chemistry of N-Methylcyclohexylamine Oleate.
Chiroptical Spectroscopy for Investigating Enantiomeric Excess and Conformational Dynamics
N-Methylcyclohexylamine is a chiral molecule, existing as two enantiomers (R and S). If the N-Methylcyclohexylamine used to prepare the oleate salt is not a racemic mixture (i.e., it has an enantiomeric excess), then chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) could be employed.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. An enantiomerically enriched sample of N-Methylcyclohexylamine Oleate would be expected to exhibit a CD spectrum, with the sign and magnitude of the Cotton effects providing information about the absolute configuration and the conformational preferences of the chiral cation.
Theoretical and Computational Chemistry of N Methylcyclohexylamine Oleate
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Bonding Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and bonding in N-methylcyclohexylamine oleate (B1233923). These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's electron distribution, orbital energies, and the nature of the ionic bond between the N-methylcyclohexylammonium cation and the oleate anion.
DFT studies are employed to optimize the geometry of the ion pair, determining the most stable configuration and calculating properties such as bond lengths, bond angles, and dihedral angles. Analysis of the electronic properties includes mapping the electrostatic potential (ESP) surface, which identifies the positive and negative regions of the molecule, crucial for understanding intermolecular interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also calculated. The energy difference between them, the HOMO-LUMO gap, is a key indicator of the compound's chemical reactivity and stability.
For related amine systems, DFT calculations have been used to investigate reaction mechanisms and activation energies. sciengine.comacs.org For instance, in the decomposition of propylamine, DFT at the B3LYP/6-311++G(3df,3pd) and CBS-QB3 levels of theory was used to calculate the activation energies for various reaction pathways, demonstrating the predictive power of these methods. acs.org Similar calculations on N-methylcyclohexylamine oleate would elucidate the strength of the ionic bond and the charge distribution, showing significant charge localization on the nitrogen of the cation and the carboxylate group of the oleate anion.
Table 1: Illustrative Data from Quantum Chemical Calculations on Related Amine Systems
| Calculation Type | System/Pathway | Method | Calculated Value | Unit | Reference |
| Activation Energy | trans-Propylamine → Propene + NH₃ | CBS-QB3 | 281 | kJ mol⁻¹ | acs.org |
| Activation Energy | cis-Protonated Propylamine → Propene + NH₄⁺ | CBS-QB3 | 184 | kJ mol⁻¹ | acs.org |
| Gibbs Free Energy | trans-Propylamine → Propene + NH₃ | CBS-QB3 | 16 | kJ mol⁻¹ | acs.org |
This table presents example data from computational studies on similar chemical entities to illustrate the types of parameters derived from quantum chemical calculations.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Aggregation Behavior
Molecular Dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of N-methylcyclohexylamine oleate. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model processes occurring over timescales from picoseconds to microseconds, providing a moving picture of molecular interactions.
MD simulations are particularly valuable for investigating the aggregation behavior of this compound in various environments. As an amphiphilic salt, N-methylcyclohexylamine oleate is expected to form complex structures like micelles or bilayers in aqueous solutions. A key study performed MD simulations on oleic acid/oleate bilayers, which serve as a model for fatty acid vesicles known as ufasomes. nih.gov The simulations revealed that the area per lipid increases with a higher concentration of deprotonated oleate, attributed to charge repulsion between the anionic headgroups. nih.gov It was also found that the carboxyl groups of oleic acid and the oleate anion were separated vertically within the bilayer, and an extensive network of hydrogen bonds existed between the lipids and surrounding water molecules. nih.gov
These simulations provide quantitative data on structural and dynamic properties, such as:
Radial Distribution Functions (RDFs): To understand the solvation structure and the specific interactions between the cation, anion, and solvent molecules.
Area Per Lipid: A measure of the packing density in self-assembled structures like bilayers. nih.gov
Acyl Chain Order Parameters: To quantify the conformational order of the oleate tail. nih.gov
Lateral Diffusion Coefficients: To describe the mobility of individual ions within an aggregate or bulk liquid. nih.gov
Simulations have shown that lateral diffusion in oleic acid/oleate bilayers is an order of magnitude faster than in comparable phospholipid bilayers, indicating a more fluid membrane. nih.gov
Table 2: Selected MD Simulation Results for Oleic Acid/Oleate 1:1 Bilayer
| Property | Finding | Unit | Reference |
| Area per Lipid | Increases with oleate concentration | Ų | nih.gov |
| Carboxyl Group Separation (Oleic Acid vs. Oleate) | 0.392 | nm | nih.gov |
| Lateral Diffusion | An order of magnitude faster than in DOPC bilayers | cm²/s | nih.gov |
| Hydrogen Bonding | Extensive network between lipids and water | - | nih.gov |
This table summarizes key findings from MD simulations on a system closely related to N-methylcyclohexylamine oleate, highlighting the insights gained into its aggregation and dynamic properties.
Free Energy Calculations for Phase Transitions and Self-Assembly Processes
Free energy calculations are computationally intensive methods that provide quantitative insight into the thermodynamics of molecular processes, such as phase transitions and self-assembly. These calculations can predict the spontaneity of aggregation and the stability of the resulting structures.
For a compound like N-methylcyclohexylamine oleate, free energy calculations can determine the critical micelle concentration (CMC), the potential of mean force (PMF) for ion pairing, and the free energy landscape of vesicle formation. Methods like thermodynamic integration, free energy perturbation, and umbrella sampling are used to compute the free energy difference between different states (e.g., dispersed monomers vs. aggregated micelle).
Studies on related systems provide a framework for how these calculations would be applied. For example, constant pH MD simulations have been used to calculate the pKa of oleic acid in various environments, a process intrinsically linked to the free energy of protonation. mpg.de Furthermore, advanced simulation techniques like dissipative particle dynamics (DPD) have been used to model the temperature-dependent phase transitions of lipid monolayers, successfully reproducing the coexistence of liquid-condensed and liquid-expanded phases. chemrxiv.org Such models can predict how the structure and phase of N-methylcyclohexylamine oleate aggregates would change with temperature. chemrxiv.org The total free energy of mixing is a critical parameter in understanding the phase behavior of lipophilic amine solutions, which can undergo phase separation during processes like CO2 capture. d-nb.info
Development and Validation of Force Fields for Oleate-Containing Systems
The accuracy of MD simulations is critically dependent on the quality of the underlying force field—a set of parameters and potential energy functions that describe the interactions between atoms. For novel or complex molecules like N-methylcyclohexylamine oleate, existing force fields may not be adequate, necessitating the development and validation of new parameters.
The process involves parameterizing both bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. Typically, quantum chemical calculations are used to derive partial atomic charges and to fit dihedral angle potentials. The resulting force field is then validated by performing MD simulations and comparing computed bulk properties against experimental data.
A recent study detailed the development of a fragment-based AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) force field for long-chain fatty acid ionic liquids. chemrxiv.org This advanced, polarizable force field was developed by parameterizing molecular fragments and was validated by comparing calculated intermolecular interaction energies with quantum mechanics results. chemrxiv.org The validated force field accurately predicted bulk properties like density, enthalpy of vaporization, and diffusion coefficients. chemrxiv.org Other research efforts have focused on validating existing force fields; for example, the GROMOS 53A6 united-atom force field was shown to accurately model the phase behavior of sodium oleate/laurate mixtures. acs.org However, studies also show that even common force fields can struggle to perfectly reproduce all experimental properties of oleate-containing membranes simultaneously, highlighting the ongoing challenge in force field development. fu-berlin.de
Table 3: Force Fields Used in Simulations of Oleate-Containing Systems
| Force Field | System Simulated | Key Finding | Reference |
| AMOEBA | Long-chain fatty acid ionic liquids | New fragment-based parameters accurately predict bulk and structural properties. | chemrxiv.org |
| GROMOS 53A6 | Sodium laurate/sodium oleate/water | Accurately models experimentally observed liquid phase behavior. | acs.org |
| Slipids | POPC/Cholesterol membranes (with oleate chains) | Provided the best overall performance, especially for dynamic properties. | fu-berlin.de |
| MARTINI (Coarse-Grained) | Oleic acid aggregates | Enabled constant pH simulations to study aggregation. | mpg.de |
Computational Predictions of Spectroscopic Signatures and Molecular Properties
Computational chemistry allows for the prediction of various molecular properties and spectroscopic signatures, which can aid in the interpretation of experimental data or provide information where experiments are lacking.
DFT calculations are widely used to predict vibrational spectra (IR and Raman). By calculating the vibrational frequencies corresponding to the normal modes of the molecule, a theoretical spectrum can be generated. Comparing this to an experimental FT-IR spectrum can help assign peaks to specific molecular motions and confirm the structure and nature of bonding, such as hydrogen bonding interactions. researchgate.net For example, the interaction between extractants and acids can be confirmed by shifts in the ν(C=O) peak in the IR spectrum, a feature that can be modeled computationally. mdpi.com
Other molecular properties that can be predicted include:
NMR Spectra: Chemical shifts and coupling constants can be calculated to help interpret complex experimental NMR data.
Thermodynamic Properties: Enthalpy of formation, heat capacity, and entropy can be computed using statistical thermodynamics based on the results of quantum calculations.
Physicochemical Properties: Models like COSMO-RS, which use quantum chemistry output, can predict properties like vapor pressure, solubility, and flash points. zenodo.org A study using such a model predicted the flash point of N-methylcyclohexylamine. zenodo.org
These predictive capabilities are invaluable for screening compounds for specific applications and for gaining a deeper understanding of the molecular basis of their physical and chemical properties.
Environmental Transformation and Transport Research of N Methylcyclohexylamine Oleate
Kinetics and Mechanisms of Abiotic Degradation Pathways
The abiotic degradation of N-Methylcyclohexylamine oleate (B1233923) is influenced by the individual properties of its constituent components: N-methylcyclohexylamine and oleic acid.
Photolysis: There is limited direct information on the photolytic degradation of N-Methylcyclohexylamine oleate. However, the oleic acid component, being an unsaturated fatty acid, contains a carbon-carbon double bond which can be susceptible to photochemical reactions. nih.gov The presence of photosensitizers in the environment could potentially accelerate this process.
Oxidation: Oleic acid is known to be susceptible to oxidation, particularly at the double bond, which can lead to the formation of various smaller molecules. This process can be initiated by atmospheric oxidants. N-methylcyclohexylamine may also undergo oxidation reactions.
Further research is needed to determine the specific rate constants and mechanisms for these abiotic degradation pathways for the intact N-Methylcyclohexylamine oleate molecule.
Research on Biotic Transformation and Biodegradation Mechanisms in Diverse Environments
The biodegradability of N-Methylcyclohexylamine oleate is a key factor in its environmental persistence. While specific studies on the biodegradation of this exact compound are scarce, the biodegradability of its components can provide some insight.
Oleic acid, a common fatty acid, is generally considered to be readily biodegradable by a wide range of microorganisms in various environments. researchgate.net Microbes can break down the fatty acid chain through processes like beta-oxidation.
The biodegradation of N-methylcyclohexylamine is less well-documented in the reviewed literature. However, some amines can be utilized by microorganisms as a source of nitrogen and carbon. The cyclic structure of N-methylcyclohexylamine might present more resistance to microbial degradation compared to linear amines. researchgate.net
Sorption, Desorption, and Mobility Studies in Soil and Aquatic Matrices
The mobility of N-Methylcyclohexylamine oleate in the environment is governed by its sorption and desorption behavior in soil and aquatic systems.
Mobility in Aquatic Systems: In aquatic environments, the low water solubility of N-Methylcyclohexylamine oleate would suggest a preference for partitioning to suspended solids and sediments rather than remaining dissolved in the water column. lookchem.com This would limit its mobility in the aqueous phase.
Detailed studies quantifying the sorption coefficients (Kd) and organic carbon-normalized sorption coefficients (Koc) for N-Methylcyclohexylamine oleate are necessary to accurately predict its transport and fate in soil and aquatic environments.
Volatilization and Atmospheric Fate Modeling of Volatile Species
Volatilization: The volatility of a compound is related to its vapor pressure and water solubility. N-methylcyclohexylamine has a relatively low vapor pressure, suggesting moderate volatility. lookchem.com Oleic acid, on the other hand, has a very low vapor pressure and is not considered volatile. The combined molecule, N-Methylcyclohexylamine oleate, is expected to have a low vapor pressure due to its high molecular weight and the ionic interaction between the amine and carboxylic acid groups, thus limiting its volatilization from soil and water surfaces.
Atmospheric Fate: If any volatilization of the parent compound or its more volatile degradation products (like N-methylcyclohexylamine) occurs, their fate in the atmosphere would be determined by reactions with photochemically produced hydroxyl radicals. Modeling these atmospheric reactions would be necessary to estimate their atmospheric lifetime and potential for long-range transport.
Advanced Analytical Methodologies for Environmental Monitoring and Metabolite Identification
The detection and quantification of N-Methylcyclohexylamine oleate and its transformation products in environmental samples require sensitive and specific analytical methods.
Sample Preparation: Due to the complexity of environmental matrices like soil, sediment, and water, a sample preparation step is typically required to extract and concentrate the analytes of interest. Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed for organic contaminants. nih.gov
Analytical Instrumentation: For the analysis of N-Methylcyclohexylamine oleate and its metabolites, chromatographic techniques coupled with mass spectrometry are the methods of choice.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile organic compounds. msstate.edu Derivatization of the analytes may be necessary to improve their volatility and chromatographic behavior. msstate.edu
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the analysis of non-volatile and thermally labile compounds like N-Methylcyclohexylamine oleate. nih.gov LC coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for detecting trace levels of contaminants in complex environmental samples. nih.gov
The development of robust analytical methods is crucial for monitoring the environmental concentrations of N-Methylcyclohexylamine oleate, understanding its degradation pathways, and identifying its various metabolites. epa.gov
Advanced Materials Science and Supramolecular Chemistry Applications of N Methylcyclohexylamine Oleate
Investigation of N-Methylcyclohexylamine Oleate (B1233923) in Self-Assembled Systems and Colloids
The amphiphilic structure of N-Methylcyclohexylamine oleate, consisting of a hydrophilic head (the ammonium (B1175870) carboxylate group) and a lipophilic tail (the oleic acid hydrocarbon chain), drives its spontaneous organization in solution to form various self-assembled structures. This behavior is fundamental to its role in colloidal science. The process of self-assembly involves individual components arranging themselves into ordered structures through weak, non-covalent interactions like van der Waals forces and hydrogen bonding. acs.org
The shape and size of the resulting colloidal particles can be precisely controlled by manipulating the chemical and physical properties of the building blocks. nih.gov This principle, sometimes referred to as colloidal tectonics, involves the design of molecular "tectons" that self-assemble into desired colloidal or supracolloidal structures. mdpi.com The interplay between the constituent parts, the structures they form, and the assembly pathways is a central challenge in engineering functional materials from the bottom up. fau.de
Role in Interfacial Phenomena and Surface Science (e.g., surfactants, emulsifiers, wetting agents)
The dual hydrophilic-lipophilic character of N-Methylcyclohexylamine oleate makes it an effective surface-active agent, or surfactant. When introduced into a system with two immiscible phases, such as oil and water, the molecules migrate to the interface. The hydrophilic heads orient towards the aqueous phase, while the lipophilic tails extend into the oil phase. This arrangement lowers the interfacial tension between the two liquids, which is the energetic cost of maintaining an interface.
This reduction in interfacial tension is the basis for the compound's utility as an emulsifier. Emulsifiers are critical for creating and stabilizing emulsions—dispersions of one liquid in another with which it is immiscible. N-Methylcyclohexylamine oleate can be used to stabilize oil-in-water (O/W) or water-in-oil (W/O) emulsions. For example, a novel absorbent using an O/W emulsion with N-methylcyclohexylamine (MCHA) as the lipophilic amine was developed for CO2 capture, demonstrating its effectiveness in creating stable multiphase systems. researchgate.net Derivatives of oleic acid are widely used as emulsifiers, thickeners, and surfactants in cosmetics, food, and industrial products. chemspeceurope.comatamanchemicals.com
The table below summarizes research findings on the performance of N-methylcyclohexylamine in emulsion-based systems for CO2 absorption, highlighting the compound's potential in interfacial applications.
| Parameter | Value | Conditions | Reference |
| CO2 Loading Ratio (MCHA) | 0.87 | 313 K | researchgate.net |
| Effective CO2 Loading (MCHA) | 0.31 CO2/mol amine | 313 K | researchgate.net |
| Emulsion Type | Oil-in-Water (O/W) | N/A | researchgate.net |
| Comparison | Higher absorption rate than aqueous MEA solution | N/A | researchgate.net |
Development of Functional Soft Materials (e.g., gels, liquid crystals, vesicles)
Functional soft materials are a class of materials, including gels, liquid crystals, and vesicles, that exhibit properties of both solids and liquids. The self-assembly of amphiphilic molecules like N-Methylcyclohexylamine oleate is a key strategy for creating these materials.
Vesicles: As mentioned, the amine-oleate interaction can lead to the formation of vesicles, which are hollow, spherical structures composed of a lipid bilayer. These structures are of significant interest for applications in drug delivery and as microreactors. The pH of the medium is a critical factor, as it affects the ionization state of the oleic acid's carboxylic acid group and the amine group, thereby influencing the stability of the vesicle structure. researchgate.net
Gels: At higher concentrations, the self-assembled structures of N-Methylcyclohexylamine oleate can entangle or interact to form a three-dimensional network that traps the solvent, resulting in the formation of a gel. The rheological properties of these gels can be tuned by altering the molecular structure, concentration, or external stimuli like temperature.
Liquid Crystals: Between the solid crystalline state and the isotropic liquid state, some compounds can form intermediate phases of matter known as liquid crystals. In these phases, the molecules possess a degree of orientational order but lack long-range positional order. The long, relatively rigid hydrocarbon tail of oleic acid combined with the specific geometry of the amine-oleate headgroup could favor the formation of lyotropic liquid crystalline phases in the presence of a solvent.
Integration into Hybrid Nanomaterials and Composite Systems (e.g., smart materials, coatings)
N-Methylcyclohexylamine oleate can be integrated into more complex material systems to create hybrid nanomaterials and composites with tailored properties.
Hybrid Nanomaterials: Oleic acid is frequently used as a surface ligand or capping agent in the synthesis of colloidal nanocrystals. acs.org It binds to the nanoparticle surface, preventing aggregation and allowing for their dispersion in non-polar solvents. The amine component, N-methylcyclohexylamine, can introduce additional functionality. The resulting N-Methylcyclohexylamine oleate can act as a stabilizing agent for nanoparticles, forming a "hairy" outer layer. These hybrid materials, often called hairy nanoparticles (HNPs), consist of a solid nanoparticle core and a polymer or surfactant shell. af.mil Such materials are being explored for creating advanced ceramic composites for high-temperature applications. af.mil
Composite Systems: The compound can be used as a component in polymer composites. For instance, long-chain dimer acids derived from oleic acid have been copolymerized with various amines to produce amorphous polyamides (nylons). researchgate.net Introducing bulky or asymmetric amine structures, such as those related to cyclohexylamine (B46788), can disrupt the polymer chain packing, reducing crystallinity and altering mechanical and thermal properties. researchgate.net N-Methylcyclohexylamine oleate could also serve as a processing aid or compatibilizer in polymer blends or as a key ingredient in protective coatings. Its amphiphilic nature can improve adhesion to surfaces while its hydrocarbon tail provides hydrophobicity, a desirable property for anti-corrosion coatings. sigmaaldrich.com
The table below outlines properties of copolyamides synthesized using dimer oleic acid and an amine structurally related to N-methylcyclohexylamine, demonstrating the impact on material properties.
| Copolymer System | Property Investigated | Key Finding | Reference |
| Caprolactam, Dimer Oleic Acid, 4,4′-Methylenebis(2-methylcyclohexylamine) | Thermal Properties | Lowest melting point, enthalpy, and crystallinity among tested systems. | researchgate.net |
| Caprolactam, Dimer Oleic Acid, 4,4′-Methylenebis(cyclohexylamine) | Mechanical Properties | Highest loss modulus. | researchgate.net |
| Caprolactam, Dimer Oleic Acid, Amines | Water Absorption | Amine structure with a bicycloalkyl group resulted in lower water absorption. | researchgate.net |
Catalytic Applications in Organic Transformations and Green Chemistry Initiatives
The combination of an amine and a carboxylic acid in N-Methylcyclohexylamine oleate lends itself to potential catalytic applications. While direct catalytic cycles involving this specific compound are not widely documented, related systems provide strong indications of its potential.
In polyurethane production, a combination of potassium oleate and N,N-dimethylcyclohexylamine has been patented as a catalyst system. google.comgoogle.com This suggests that the oleate anion and the cyclohexylamine derivative can work synergistically to catalyze polymerization reactions. The amine component can act as a base or nucleophilic catalyst, while the oleate may play a role in solubilizing reactants or stabilizing intermediates.
Furthermore, the study of lipophilic amine solvents, including N-methylcyclohexylamine, for carbon capture represents a significant green chemistry initiative. d-nb.info These systems rely on the reversible reaction of the amine with CO2. While not a catalytic transformation in the traditional sense, the amine facilitates the capture and release of CO2, acting as a recyclable agent. The regeneration of the amine at moderate temperatures (e.g., 80°C) is a key advantage for reducing the energy consumption of the process. d-nb.info
Design Principles for Novel Material Properties Based on Amine-Oleate Interactions
The properties of materials derived from N-Methylcyclohexylamine oleate are governed by the fundamental interactions between the amine and oleic acid components. Understanding these interactions provides a set of design principles for creating novel materials with specific functionalities.
Acid-Base Interaction: The primary interaction is the acid-base reaction between the carboxylic acid of oleic acid and the secondary amine of N-methylcyclohexylamine. The strength of this ionic bond and the degree of proton transfer influence the thermal stability and chemical reactivity of the resulting salt. Molecular mechanics modeling of similar oleic acid-oleylamine systems highlights the importance of this acid-base complex formation in the engineering of nanoparticles. acs.org
Hydrophilic-Lipophilic Balance (HLB): The balance between the water-loving ammonium carboxylate head and the oil-loving oleate tail dictates the molecule's surfactant properties. This balance can be fine-tuned by modifying either the fatty acid chain (e.g., length, degree of unsaturation) or the amine structure (e.g., adding polar functional groups). This allows for the rational design of emulsifiers or wetting agents for specific applications.
Molecular Geometry and Packing: The bulky, non-planar structure of the N-methylcyclohexyl group, combined with the kink in the oleic acid chain due to its cis-double bond, sterically hinders close packing and crystallization. This principle can be exploited to design amorphous materials, such as non-crystalline polyamides or soft, reprocessable adhesives. researchgate.netmdpi.com
Intermolecular Forces: Beyond the primary ionic bond, weaker van der Waals forces between the hydrocarbon tails are crucial for the stability of self-assembled structures. In mixed systems, such as in the presence of other surfactants or polymers, competitive hydrogen bonding and electrostatic interactions will dictate the final morphology and properties of the material. Studies on mixed collector systems in mineral flotation show that complex intermolecular interactions between oleates, amines, and surfaces can be manipulated to achieve desired outcomes. acs.org
By systematically varying the molecular architecture based on these principles, it is possible to design a wide array of advanced materials based on the versatile amine-oleate motif.
Analytical Method Development for N Methylcyclohexylamine Oleate in Complex Matrices
Development of Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis
Hyphenated chromatographic techniques are indispensable for the separation, identification, and quantification of N-methylcyclohexylamine oleate (B1233923) and its constituent parts in intricate sample matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer the high sensitivity and selectivity required for trace analysis.
For the N-methylcyclohexylamine moiety, GC-MS is a well-established analytical approach. The analysis typically involves a GC system equipped with a capillary column, such as a DB-5 or similar, which separates components based on their boiling points and polarity. The separated compounds are then introduced into a mass spectrometer, where they are ionized, commonly by electron impact (EI), and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. The yields of amine derivatives can be determined and identified by GC-MS methods. nih.gov The analysis of N-methylcyclohexylamine has been reported in studies on CO2 absorption, where GC-MS was used to identify species in solution. kobv.de
The oleic acid component, being less volatile, is often analyzed by GC-MS after a derivatization step to convert it into a more volatile ester, such as a fatty acid methyl ester (FAME). This is a standard procedure in fatty acid analysis. researchgate.net However, for the intact N-methylcyclohexylamine oleate salt, LC-MS/MS is often more suitable.
LC-MS/MS provides a powerful platform for analyzing polar, non-volatile, and thermally labile compounds without the need for derivatization. Reversed-phase columns (e.g., C18) are commonly used for separation. The mobile phase typically consists of a mixture of water, organic solvents like acetonitrile (B52724) or methanol, and additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, and it can be operated in both positive and negative ion modes. Positive ionization mode would be effective for detecting the protonated N-methylcyclohexylamine cation [C7H15NH2]+, while negative ionization mode would detect the deprotonated oleate anion [C18H33O2]-. mdpi.commdpi.com Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference and allowing for accurate quantification at very low levels.
Table 1: Illustrative GC-MS Parameters for Component Analysis
| Parameter | Typical Setting for N-Methylcyclohexylamine | Typical Setting for Oleic Acid (as FAME) |
|---|---|---|
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) | Elite-FFAP or similar (60 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C | 280 °C |
| Oven Program | Initial 40 °C, ramp 8 °C/min to 280 °C | Initial 100 °C, ramp 10 °C/min to 250 °C |
| Carrier Gas | Helium, 1 mL/min | Helium, 1 mL/min |
| Ionization Mode | Electron Impact (EI), 70 eV | Electron Impact (EI), 70 eV |
| Mass Scan Range | 40-800 amu | 50-600 m/z |
Advanced Electrochemical Sensing Platforms for Detection and Quantification
Electrochemical sensors offer a promising alternative to chromatographic methods, providing rapid, portable, and cost-effective analysis. The development of such sensors for N-methylcyclohexylamine oleate can target either the oleic acid or the N-methylcyclohexylamine component.
For the oleic acid moiety, various electrochemical biosensors have been developed. One approach involves immobilizing an enzyme, such as lipoxygenase, onto an electrode surface. mdpi.com The enzyme catalyzes the oxidation of the fatty acid, and the resulting change in current or potential can be measured. For instance, a screen-printed graphene oxide biosensor containing lipoxygenase and a ruthenium electrocatalyst has been used to measure oleic acid, with a detection limit below 0.1 mM. mdpi.com Other platforms have used carbon paste electrodes modified with cobalt phthalocyanine (B1677752) or have been based on zinc oxide nanoflowers (ZnONFs) capped with oleic acid itself to create a sensing interface. mdpi.comchemrxiv.org These sensors typically operate via voltammetric techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). chemrxiv.orgnih.gov
Detecting the N-methylcyclohexylamine part electrochemically is also feasible. Amperometric gas sensors are widely used to detect various amines in the gas phase. sensorelectronics.comindsci.com These sensors work by generating a small electrical current in response to the target gas, which is proportional to its concentration. sensorelectronics.com For analysis in liquid matrices, ion-selective electrodes (ISEs) or chemiresistors could be developed. The basic nature of the amine allows for potentiometric detection. Miniaturized electrochemical cells with working, counter, and reference electrodes can be designed for this purpose. microsens.ch
Table 2: Examples of Electrochemical Sensor Platforms for Oleic Acid
| Sensor Type | Sensing Principle | Analyte | Performance Characteristics | Reference |
|---|---|---|---|---|
| Enzyme Biosensor | Amperometric (Lipoxygenase on graphene oxide) | Oleic Acid | LOD: <0.1 mM; Linear Range: 0.1-1.0 mM | mdpi.com |
| FRET-based Biosensor | Fluorescence Resonance Energy Transfer | Oleic Acid | LOD: 10-1000 nM | acs.org |
| Nano-biosensor | Voltammetric (Uricase on Oleic acid-capped ZnO Nanoflowers) | Uric Acid (demonstrates oleic acid use in sensor fabrication) | High sensitivity and stability | chemrxiv.org |
Microextraction and Sample Preparation Strategies for Enhanced Sensitivity
Effective sample preparation is critical for removing interferences and pre-concentrating the analyte from complex matrices, thereby enhancing the sensitivity and reliability of the subsequent analysis. Modern microextraction techniques are particularly suitable as they are fast, use minimal solvent, and offer high enrichment factors. explorationpub.commdpi.com
For N-methylcyclohexylamine oleate, a dual approach may be necessary to extract both the amine and fatty acid components efficiently. Dispersive liquid-liquid microextraction (DLLME) is a rapid method where a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., acetone) is injected into the aqueous sample. bohrium.com This creates fine droplets that provide a large surface area for extraction, leading to high recovery and enrichment.
Solid-phase microextraction (SPME) is another versatile, solvent-free technique. mdpi.comencyclopedia.pub An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB) is exposed to the sample or its headspace. Headspace SPME (HS-SPME) is particularly effective for semi-volatile compounds like N-methylcyclohexylamine. mdpi.com For the less volatile oleate portion, direct immersion SPME (DI-SPME) would be more appropriate. researchgate.net After extraction, the fiber is thermally desorbed in the GC injector or eluted with a solvent for LC analysis.
Other relevant techniques include headspace single-drop microextraction (HS-SDME) and hollow-fiber liquid-phase microextraction (HF-LPME), which offer various configurations for extracting analytes from complex sample types. researchgate.netnih.gov These methods are designed to minimize matrix effects and improve the limits of detection for trace analysis. explorationpub.comnih.gov
Validation and Interlaboratory Comparison of Analytical Protocols
The validation of an analytical method is essential to ensure that it is fit for its intended purpose. The process involves establishing, through documented evidence, that the method's performance characteristics meet the requirements for the application. Key validation parameters, as outlined by guidelines such as those from the International Council for Harmonisation (ICH), include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. acs.orggeneseo.edu
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. chemrxiv.org
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. chemrxiv.org
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. europa.eu
LOD/LOQ: The lowest amount of analyte in a sample which can be detected/quantified with suitable precision and accuracy. chemrxiv.org
Table 3: Key Validation Parameters for Analytical Methods
| Parameter | Objective | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Assess recovery of spiked analyte | Recovery of 80-120% |
| Precision (RSD) | Evaluate repeatability and intermediate precision | RSD ≤ 15% |
| Linearity (r²) | Confirm correlation between signal and concentration | r² ≥ 0.99 |
| Selectivity | Ensure no interference from matrix components | No significant peaks at the analyte's retention time in blank samples |
| LOQ | Determine the lowest quantifiable concentration | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
Furthermore, interlaboratory comparisons (also known as proficiency testing) are crucial for assessing the competence of laboratories and the robustness of analytical methods across different sites. nih.govtandfonline.com Such studies involve distributing homogenous test samples to multiple laboratories for analysis. The results are then statistically compared to an assigned value to evaluate performance. europa.eu There have been numerous interlaboratory studies conducted for both primary aromatic amines and fatty acids in various matrices. nih.govnist.govnih.gov These programs help to identify and resolve analytical biases, harmonize methods, and ensure that data generated by different laboratories are comparable and reliable, which is essential for regulatory monitoring and quality control. nih.govnist.gov
Chemical Engineering and Process Research for N Methylcyclohexylamine Oleate Production and Utilization
Reactor Design and Optimization for Scalable and Continuous Synthesis Processes
The synthesis of N-Methylcyclohexylamine oleate (B1233923) is fundamentally an acid-base neutralization reaction between N-Methylcyclohexylamine and oleic acid. The process can also be viewed within the broader context of fatty acid amide and amine salt production, which often involves reacting a fatty acid with an amine. ontosight.aigoogle.com
Reactor Selection and Design: The choice of reactor is pivotal for controlling reaction parameters and ensuring product quality. For the production of amine salts and related amides, both batch and continuous reactors are employed.
Batch Reactors: Stirred-tank reactors (STRs) are commonly used for small-to-medium scale production. They offer flexibility in handling different batch sizes and allow for precise control of temperature, which is crucial as the neutralization reaction is exothermic. google.com However, scaling up batch processes can present challenges in maintaining consistent heat transfer and mixing, which can impact reaction time and product uniformity. labmanager.com
Continuous Reactors: For large-scale and more efficient production, continuous processes are favored. beilstein-journals.org Plug flow reactors (PFRs) or continuous stirred-tank reactors (CSTRs) in series can be utilized. A patent for a continuous method for producing fatty acid amides highlights reacting an ammonium (B1175870) salt in a reaction pipe under microwave irradiation, suggesting innovative approaches to energy input and reaction speed. google.com Continuous processes can lead to better product consistency, reduced reaction times, and lower operational costs. beilstein-journals.org The hydroaminomethylation of olefins to produce amines, another related process, has been successfully demonstrated in continuous systems, showcasing the potential for integrated, multi-step syntheses. rsc.org
Optimization of Process Parameters: Key parameters that require optimization include temperature, pressure, and catalyst choice (if applicable).
Temperature: The reaction to form the amine salt is typically driven by controlling the temperature to manage the exothermic neutralization. For related amide synthesis, temperatures can range from ambient to over 200°C, depending on the specific chemistry and catalysts used. google.comgoogle.com
Pressure: While the direct salt formation may not require high pressure, related syntheses, such as the hydrogenation of nitriles to form precursor amines, often do. asau.ru A patent for producing N-Methylcyclohexylamine itself involves a high-pressure reactor. google.com
Catalysis: While salt formation is typically non-catalytic, the synthesis of the precursor, N-Methylcyclohexylamine, can be achieved via catalytic hydrogenation of methylaniline or from cyclohexanone (B45756) and methylamine (B109427). chemicalbook.com Catalysts like supported nickel or platinum on carbon are often used. chemicalbook.com For related oleochemical modifications, ionic liquids have been explored as recyclable catalysts to facilitate reactions like the synthesis of amine-oleate derivatives from epoxidized methyl oleate. researchgate.net
A comparative table illustrates potential reactor conditions for analogous amine salt or amide synthesis.
| Parameter | Batch Stirred-Tank Reactor (STR) | Continuous Plug Flow Reactor (PFR) | Microwave-Assisted Continuous Reactor |
| Scale | Lab to Medium | Medium to Large | Lab to Medium |
| Heat Transfer | Surface area dependent, can be a limitation on scale-up labmanager.com | High surface-area-to-volume ratio, excellent heat transfer beilstein-journals.org | Direct energy input, rapid heating google.com |
| Reaction Time | Longer, includes charging and discharging | Shorter residence times, higher throughput beilstein-journals.org | Very short, significantly reduced reaction times google.com |
| Control | Good control over temperature and mixing | Precise control, potential for gradients | Precise control of energy input |
| Flexibility | High | Low (dedicated to one process) | Moderate |
Downstream Processing, Separation, and Purification Methodologies
Following the synthesis, a series of downstream processing steps are essential to isolate and purify N-Methylcyclohexylamine oleate to meet quality specifications. The typical process involves separating the product from unreacted starting materials, water (if formed), and any byproducts.
Separation Techniques: The initial separation often involves removing water and unreacted precursors.
Decantation/Phase Separation: If the reaction produces a distinct water layer, it can be separated by decantation. A patented method for producing N-Methylcyclohexylamine describes adding a water-soluble salt to break the emulsion and facilitate layering before discharging the water. google.com
Distillation/Evaporation: To remove residual water or volatile solvents, the crude product can be heated. One process describes heating the crude N-Methylcyclohexylamine to 105-110°C to steam off residual moisture. google.com This is followed by vacuum distillation to purify the amine product itself. google.com
Purification Methodologies:
Crystallization: This is a powerful technique for purifying solid amine salts. The process relies on the differential solubility of the product and impurities in a given solvent at different temperatures. A method for producing amine acid salts notes that a stoichiometric acid moiety transfer reaction driven by the precipitation of the product yields high-purity crystalline salts of uniform size. google.com In situ product crystallization (ISPC) is an advanced method where the product crystallizes out of the reaction solution as it is formed, which can drive the reaction equilibrium towards the product side and simplify downstream processing to a simple filtration step. researchgate.net
Solvent Extraction: This method is used to separate the desired product from impurities based on their differing solubilities in two immiscible liquid phases. For instance, in the synthesis of oleylamide, the product is subjected to solvent extraction with chloroform. google.com
Chromatography: For high-purity applications, column chromatography can be used. In various amine syntheses, products are isolated and purified using silica (B1680970) gel column chromatography with solvent systems like hexane/ethyl acetate (B1210297) or ethyl acetate/methanol. chemicalbook.com
The following table summarizes common purification techniques for oleochemical amine derivatives.
| Purification Method | Principle | Application | Key Considerations |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Purification of precursor N-Methylcyclohexylamine. google.com | Thermal stability of the compound is critical. |
| Crystallization | Selective precipitation of the desired compound from a solution. | Purification of the final N-Methylcyclohexylamine oleate salt. google.com | Solvent selection, cooling rate, and control of supersaturation are key. |
| Solvent Extraction | Differential solubility in immiscible solvents. | Removal of impurities from crude product mixtures. google.com | Choice of solvent, solvent-to-feed ratio, number of stages. |
| Column Chromatography | Separation based on differential adsorption onto a solid phase. | High-purity isolation for analytical or specialty applications. chemicalbook.com | Solvent consumption, scalability can be challenging and costly. |
Process Analytical Technology (PAT) Implementation for In-situ Monitoring and Control
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. chromnet.net For the production of N-Methylcyclohexylamine oleate, PAT can provide real-time insights into the reaction, enabling improved control and consistency.
In-situ Monitoring Tools: Spectroscopic techniques are particularly well-suited for in-situ reaction monitoring as they are non-destructive and can often be implemented using immersion probes.
FTIR and Raman Spectroscopy: In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants and products in real-time. mt.com For the synthesis of N-Methylcyclohexylamine oleate, an FTIR probe could monitor the disappearance of the carboxylic acid peak from oleic acid and the appearance of peaks corresponding to the amine salt. This allows for precise determination of the reaction endpoint, preventing over-processing and ensuring batch-to-batch consistency. hellma.comamericanpharmaceuticalreview.com
Near-Infrared Spectroscopy (NIRS): NIRS is another valuable tool, capable of monitoring chemical changes directly within a reaction mixture or emulsion. rsc.org It can be used for in-line monitoring to replace time-consuming offline methods that may use hazardous solvents. rsc.org For oleochemical production, NIRS can be used to measure critical variables like acid number. hellma.com
Benefits of PAT Implementation:
Enhanced Reaction Understanding: PAT provides detailed information on reaction kinetics, the formation of intermediates, and the influence of process parameters. americanpharmaceuticalreview.comspectroscopyonline.com
Improved Process Control: Real-time data allows for immediate adjustments to process conditions, ensuring the reaction stays within its optimal window. mt.com
Increased Efficiency: By accurately identifying reaction completion, cycle times can be optimized, and energy consumption reduced. hellma.com
Consistent Product Quality: Continuous monitoring helps to minimize variability and ensure the final product consistently meets specifications.
The table below outlines the application of PAT tools in oleochemical synthesis.
| PAT Tool | Measurement Principle | Application in Amine Oleate Synthesis | Data Provided |
| In-situ FTIR | Vibrational spectroscopy (absorption of IR light). | Monitoring consumption of oleic acid and formation of the amine salt. americanpharmaceuticalreview.com | Real-time concentration profiles of reactants and products, reaction kinetics. |
| In-situ NIRS | Vibrational spectroscopy (overtones and combinations). | Measuring acid value, moisture content, and reaction progress. hellma.comrsc.org | Quantitative analysis of key quality attributes, process control. |
| Raman Spectroscopy | Vibrational spectroscopy (inelastic scattering of light). | Complementary to FTIR, good for aqueous systems and tracking specific functional groups. mt.com | Molecular structure information, reaction monitoring. |
Sustainable Engineering Principles for Lifecycle Assessment and Resource Efficiency
The production of N-Methylcyclohexylamine oleate falls under the umbrella of oleochemicals, which are derived from renewable resources like vegetable oils and animal fats. technoilogy.it This provides an inherent sustainability advantage over petrochemicals. vib.be However, a comprehensive approach to sustainable engineering requires evaluating the entire product lifecycle and optimizing for resource efficiency.
Lifecycle Assessment (LCA): An LCA evaluates the environmental inputs, outputs, and potential impacts of a product system throughout its life. wbcsd.org For N-Methylcyclohexylamine oleate, this would involve:
Raw Material Sourcing: Assessing the impact of cultivating the source of oleic acid (e.g., palm, soy, rapeseed) and the synthesis of N-Methylcyclohexylamine. kumarmetal.com Concerns include land use, deforestation, and the energy intensity of precursor synthesis. kumarmetal.comwarf.org
Manufacturing Process: Quantifying energy consumption, water usage, solvent losses, and waste generation during the reaction and purification stages. wbcsd.org
Use and End-of-Life: Evaluating the biodegradability of the final product and its environmental fate. Oleochemicals are generally noted for their high biodegradability. kumarmetal.com
Resource Efficiency and Green Chemistry: Sustainable engineering principles focus on minimizing the environmental footprint of the manufacturing process.
Feedstock Selection: Utilizing waste or non-edible oils and fats as the source for oleic acid can significantly improve the sustainability profile. kumarmetal.com Advances in metabolic engineering are also creating pathways to produce oleochemicals from renewable feedstocks like carbohydrates via fermentation, which could offer a more sustainable route. warf.orgengconfintl.org
Solvent-Free Synthesis: Performing the reaction "neat" (without a solvent) is a key principle of green chemistry. The direct reaction of oleic acid and N-Methylcyclohexylamine is an acid-base neutralization that can potentially be carried out without a solvent, reducing waste and purification costs. researchgate.net
Energy Efficiency: Optimizing reaction conditions (e.g., using catalysts to lower reaction temperatures) and employing energy-efficient technologies like microwave heating can reduce the carbon footprint. google.comgoogle.com
Waste Reduction: Implementing processes like in situ product crystallization can minimize waste streams by improving yields and simplifying purification. researchgate.net The use of recyclable catalysts, such as certain ionic liquids, also contributes to waste reduction. researchgate.net
Techno-Economic Analysis of Manufacturing Processes and Scale-Up Considerations
A thorough techno-economic analysis (TEA) is crucial for determining the commercial viability of producing N-Methylcyclohexylamine oleate. This analysis evaluates the capital and operating costs associated with the manufacturing process and is essential for making informed decisions about scale-up.
Cost Analysis:
Capital Expenditures (CAPEX): This includes the cost of major equipment such as reactors, distillation columns, crystallizers, filters, and dryers, as well as installation and infrastructure costs. The choice between a batch and a continuous process significantly impacts CAPEX. While continuous plants may have a higher initial cost, they often result in lower per-unit production costs at a large scale.
Operating Expenditures (OPEX): These are the ongoing costs of production and include:
Raw Materials: The cost of high-purity oleic acid and N-Methylcyclohexylamine are primary drivers of OPEX. kumarmetal.com Fluctuations in the price of agricultural feedstocks can impact cost stability. kumarmetal.com
Energy: Costs for heating, cooling, mixing, and distillation.
Labor: Costs associated with operating and maintaining the plant.
Waste Disposal: Costs for treating and disposing of any waste streams.
The global oleochemical market was valued at USD 25.8 billion in 2023 and is projected to grow, indicating strong market demand for products derived from renewable fats and oils. kumarmetal.com
Scale-Up Considerations: Transitioning a process from the laboratory bench to an industrial plant is a complex undertaking that involves more than simply increasing the quantities of reactants. labmanager.com
Heat and Mass Transfer: Reactions that are easily controlled in small glass flasks can become difficult to manage in large metal vessels. Heat dissipation is a major concern for exothermic reactions, and inadequate mixing can lead to localized hot spots and poor product quality. labmanager.com
Process Robustness: The synthesis must be robust enough to handle minor variations in raw material quality and process conditions without significant deviations in product yield or purity. labmanager.com
Downstream Processing: Purification methods that are feasible in the lab, like column chromatography, may be economically unviable at an industrial scale. Therefore, scalable techniques like crystallization and distillation must be developed and optimized early in the process development phase. chemicalbook.commdpi.com
Safety and Environmental: A comprehensive hazard analysis is required to ensure the process can be operated safely at a large scale, considering factors like flammability, corrosivity, and the potential for runaway reactions. labmanager.comchemos.de
A simplified cost-component table is provided below.
| Cost Component | Description | Key Influencing Factors |
| Raw Materials | Cost of Oleic Acid and N-Methylcyclohexylamine. | Purity requirements, market price volatility of feedstocks. kumarmetal.com |
| Capital Cost (CAPEX) | Investment in equipment and infrastructure. | Production scale, choice of batch vs. continuous process. |
| Energy (OPEX) | Cost of utilities (steam, electricity, cooling water). | Reaction temperature, efficiency of distillation and separation units. |
| Labor (OPEX) | Cost of plant operators and technical staff. | Degree of automation in the process. |
| Waste Management (OPEX) | Cost of treating and disposing of byproducts and waste streams. | Process yield, solvent usage, and recyclability. |
Interdisciplinary Perspectives and Future Research Directions in Oleate Chemistry
Exploration of N-Methylcyclohexylamine Oleate (B1233923) as a Component in Ionic Liquids and Deep Eutectic Solvents
The unique properties of N-Methylcyclohexylamine Oleate, a salt formed from oleic acid and N-methylcyclohexylamine ontosight.ai, make it a compelling candidate for the formulation of novel ionic liquids (ILs) and deep eutectic solvents (DES). wikipedia.org ILs are salts that are liquid at low temperatures, while DESs are mixtures of compounds with a melting point significantly lower than their individual components. wikipedia.orgbiointerfaceresearch.comscielo.brnih.gov Both are considered "green solvents" due to their low volatility and non-flammability. nih.govchemprob.org
N-methylcyclohexylamine, a component of the title compound, has been investigated as a "switchable solvent," where its properties can be reversibly altered, for instance, by the addition of CO2. cinz.nz This characteristic is highly valuable in separation processes. Furthermore, N-methylcyclohexylamine has been studied for its potential in CO2 capture applications. d-nb.inforesearchgate.net On the other hand, oleic acid has been utilized in the formation of hydrophobic deep eutectic solvents for applications like the extraction of astaxanthin. nih.gov
The combination of a hydrophobic fatty acid and a functionalized amine in N-Methylcyclohexylamine Oleate suggests its potential to form task-specific ILs or DESs. These could be designed for applications such as:
Selective extractions: The lipophilic nature of the oleate chain combined with the properties of the amine could be harnessed for extracting specific molecules. researchgate.net
CO2 capture: Leveraging the known CO2 absorption capabilities of related amines. d-nb.info
Electrochemical applications: Acting as electrolytes in batteries or other devices. wikipedia.org
Future research will likely focus on synthesizing and characterizing ILs and DESs based on N-Methylcyclohexylamine Oleate, and evaluating their performance in these and other applications.
Integration of Artificial Intelligence and Machine Learning for Predictive Material Design
The vast chemical space of possible organic salts presents a significant challenge for the traditional, Edisonian approach to materials discovery. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process by predicting the properties of new materials before they are synthesized. researchgate.netarxiv.orgacs.org
For complex organic salts like N-Methylcyclohexylamine Oleate, ML models can be trained on existing data to predict a range of properties, including:
Crystal structure and stability: Predicting the most likely crystal packing and the thermodynamic stability of different polymorphs. researchgate.netarxiv.org
Physicochemical properties: Estimating properties such as melting point, solubility, and viscosity.
Performance in specific applications: For instance, predicting the efficiency of a DES for a particular extraction process or the performance of an organic framework membrane. mdpi.com
Researchers have already demonstrated the use of ML to predict the properties of organic crystals and to screen large virtual libraries of compounds for desired characteristics. researchgate.netarxiv.orgmathub.io By integrating data from experiments, simulations, and theoretical calculations, ML workflows can guide the rational design of new materials with tailored functionalities. mdpi.com The application of these predictive models to N-Methylcyclohexylamine Oleate and its derivatives could significantly expedite the discovery of novel materials for a wide range of applications.
Cross-Disciplinary Synergies with Polymer Science, Materials Engineering, and Environmental Remediation
The distinct chemical functionalities of N-Methylcyclohexylamine Oleate foster synergistic interactions with several key scientific and engineering fields.
Polymer Science: The long hydrocarbon chain of the oleate component can be integrated into polymer structures. Research has shown that copolymerizing dimer oleic acid with amines containing cyclohexane (B81311) rings can produce amorphous nylons with unique thermal and optical properties. researchgate.net The introduction of the bulky N-methylcyclohexyl group from N-Methylcyclohexylamine Oleate into polymer chains could be explored to create novel polymers with tailored characteristics, such as enhanced flexibility or altered solubility.
Materials Engineering: In the realm of materials engineering, N-methylcyclohexylamine has been shown to provide corrosion protection for carbon steel. sigmaaldrich.com This suggests that N-Methylcyclohexylamine Oleate could be developed as a corrosion inhibitor, potentially in lubricant formulations where oleic acid derivatives are already used. ontosight.ai Its properties as a complex organic salt could also be beneficial in the formulation of specialty chemicals and surfactants. ontosight.ai
Environmental Remediation: The components of N-Methylcyclohexylamine Oleate have relevance in environmental applications. As previously mentioned, N-methylcyclohexylamine is being investigated for CO2 capture. d-nb.inforesearchgate.net Furthermore, related amines are considered in environmental remediation contexts, such as in the management of contaminated soils. maryland.gov The potential for N-Methylcyclohexylamine Oleate-based solvents in green extraction processes also aligns with the goals of environmental remediation by replacing more hazardous organic solvents. cinz.nz
Emerging Research Frontiers in Bio-Inspired Materials and Self-Healing Systems
Nature provides a vast library of materials with remarkable properties, inspiring the design of new "bio-inspired" materials. bioinspired2025.chnih.govbioinspiredmaterials.combioinspiredmaterials.com The structure of N-Methylcyclohexylamine Oleate, combining a naturally occurring fatty acid with a synthetic amine, lends itself to the development of such materials.
One of the most exciting frontiers in materials science is the development of self-healing systems—materials that can repair damage autonomously. osti.gov Fatty acids, like oleic acid, are being explored in the creation of self-healing hydrophobic coatings. google.com A patent describes a bioresorbable surface coating where nitro-fatty acids incorporated within a layered structure can diffuse to the surface to repair defects, creating a "quasi self-healing" system. google.com
The long, flexible oleate chain in N-Methylcyclohexylamine Oleate could potentially be integrated into polymer networks to impart self-healing properties. The non-covalent interactions, such as hydrogen bonding and van der Waals forces, associated with the oleate and amine moieties could act as reversible cross-links, allowing the material to mend after being damaged. Future research could focus on incorporating N-Methylcyclohexylamine Oleate into polymer composites to explore their potential as self-healing materials for a variety of applications, from coatings to soft robotics.
Fundamental Challenges and Open Questions in the Study of Complex Organic Salts
Despite their immense potential, the study of complex organic salts like N-Methylcyclohexylamine Oleate is not without its challenges. These challenges represent open questions for fundamental research.
Synthesis and Purification: The synthesis of complex organic salts can be intricate, and the purification of the final product can be difficult. acs.org Supramolecular structures held together by non-covalent forces are often sensitive to changes in their environment, making them incompatible with standard purification techniques. acs.org Developing robust and scalable synthesis and purification methods for compounds like N-Methylcyclohexylamine Oleate is a key challenge.
Characterization: The detailed characterization of complex organic mixtures and materials is a significant hurdle. researchgate.netmdpi.com Techniques like high-resolution mass spectrometry are essential for elucidating the composition of these systems. mdpi.com For solid-state materials, especially those with low solubility like metal-organic frameworks, characterization can be particularly challenging and often requires specialized techniques like X-ray diffraction. nih.gov
Understanding Structure-Property Relationships: A fundamental goal is to understand how the molecular structure of a complex organic salt dictates its macroscopic properties. For N-Methylcyclohexylamine Oleate, this involves understanding how the interplay between the oleate chain, the cyclohexyl ring, and the methylamino group influences its behavior in different environments. Answering this question is crucial for the rational design of new materials with desired functionalities.
Predictive Modeling: While AI and ML show great promise, developing accurate predictive models requires large, high-quality datasets. mathub.io A significant challenge is the generation of sufficient experimental and computational data to train these models for the vast and diverse class of complex organic salts.
Addressing these fundamental challenges will not only advance our understanding of N-Methylcyclohexylamine Oleate but will also have broad implications for the wider field of materials science and chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
